molecular formula C7H12N2O B8659568 2-(5-Ethyloxazol-2-yl)ethylamine

2-(5-Ethyloxazol-2-yl)ethylamine

Cat. No.: B8659568
M. Wt: 140.18 g/mol
InChI Key: BSAKATHFNCNNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethyloxazol-2-yl)ethylamine is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl group at the 5-position of the oxazole ring and the ethylamine group attached to the 2-position make this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyloxazol-2-yl)ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyloxazol-2-yl)ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The ethylamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

2-(5-Ethyloxazol-2-yl)ethylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Ethyloxazol-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-oxazol-2-yl)-ethylamine: Similar structure but with a methyl group instead of an ethyl group.

    2-(5-Propyl-oxazol-2-yl)-ethylamine: Similar structure but with a propyl group instead of an ethyl group.

    2-(5-Butyl-oxazol-2-yl)-ethylamine: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

2-(5-Ethyloxazol-2-yl)ethylamine is unique due to the presence of the ethyl group at the 5-position of the oxazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(5-ethyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2O/c1-2-6-5-9-7(10-6)3-4-8/h5H,2-4,8H2,1H3

InChI Key

BSAKATHFNCNNSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ammnonium formate (0.316 g, 5 mmol) is added to a solution of [2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamic acid benzyl ester (step 3) (1.66 mmol) in methanol (15 ml) and 10% Pd on carbon (125 mg) is added under an inert atmosphere. The mixture is stirred at ambient temperature for 2 hours. The catalyst is removed by filtration and the filtrate is evaporated. The residue is diluted with dichloromethane, filtered to remove undissolved solid and the solvent is removed. The residue is dissolved in DCM and treated with 1M aqueous sodium hydroxide solution (5 ml). The organic extract is separated, dried (MgSO4), filtered and the solvent is removed. Crystallisation from ethyl acetate/dichloromethane affords the titled compound.
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
1.66 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of [2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamic acid benzyl ester (step 3) (0.41 g, 1.49 mmol), 2M HCl (0.75 ml) in ethanol (40 ml) is stirred under hydrogen in the presence of 10% Pd on carbon (0.041 g) for 5 hours. The reaction mixture is filtered and concentrated in vacuo to yield the titled compound.
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.041 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2.86 g (10.43 mmol) benzyl [2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamate are placed in 130 ml of methanol, 0.910 mg palladium/charcoal 10% are added, then the mixture is hydrogenated for 5 hours at ambient temperature under a pressure of 14 psi. Then the catalyst is suction filtered and the solution is evaporated down.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0.91 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Ammonium formate (0.316 g, 5 mmol) is added to a solution of [2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamic acid benzyl ester (step 3) (1.66 mmol) in methanol (15 ml) and 10% Pd on carbon (125 mg) is added under an inert atmosphere. The mixture is stirred at ambient temperature for 2 hours. The catalyst is removed by filtration and the filtrate is evaporated. The residue is diluted with dichloromethane, filtered to remove undissolved solid and the solvent is removed. The residue is dissolved in DCM and treated with 1M aqueous sodium hydroxide solution (5 ml). The organic extract is separated, dried (MgSO4), filtered and the solvent is removed. Crystallisation from ethyl acetate/dichloromethane affords the titled compound.
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
1.66 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One

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